molecular formula C9H16O2 B14485108 1-Methoxy-2-(methoxymethylidene)cyclohexane CAS No. 64416-05-3

1-Methoxy-2-(methoxymethylidene)cyclohexane

Katalognummer: B14485108
CAS-Nummer: 64416-05-3
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: YLJCPTSGPHWPIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-(methoxymethylidene)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a methoxy group and a methoxymethylidene group attached to a cyclohexane ring. The molecular formula of this compound is C8H14O2.

Vorbereitungsmethoden

The synthesis of 1-Methoxy-2-(methoxymethylidene)cyclohexane can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxycyclohexene. This intermediate can then undergo further reaction with formaldehyde and a base to yield this compound .

Industrial production methods for this compound typically involve similar reaction pathways but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Analyse Chemischer Reaktionen

1-Methoxy-2-(methoxymethylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: The methoxy and methoxymethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-(methoxymethylidene)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-(methoxymethylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethylidene groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-2-(methoxymethylidene)cyclohexane can be compared with other similar compounds, such as:

    1-Methoxycyclohexane: This compound lacks the methoxymethylidene group, making it less reactive in certain chemical reactions.

    Cyclohexanone: A ketone derivative of cyclohexane, it is more prone to nucleophilic addition reactions.

    Cyclohexanol: An alcohol derivative, it is more reactive in oxidation reactions.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

64416-05-3

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

1-methoxy-2-(methoxymethylidene)cyclohexane

InChI

InChI=1S/C9H16O2/c1-10-7-8-5-3-4-6-9(8)11-2/h7,9H,3-6H2,1-2H3

InChI-Schlüssel

YLJCPTSGPHWPIL-UHFFFAOYSA-N

Kanonische SMILES

COC=C1CCCCC1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.